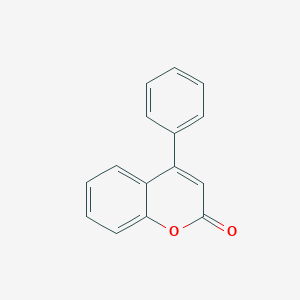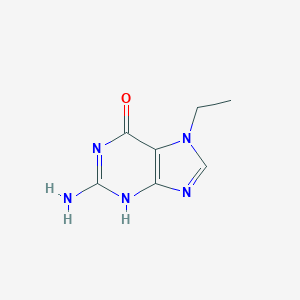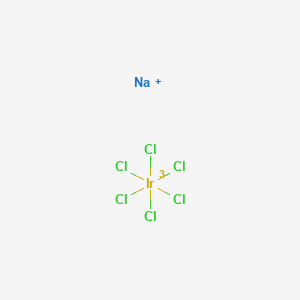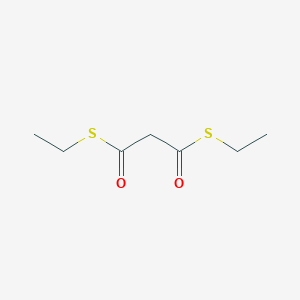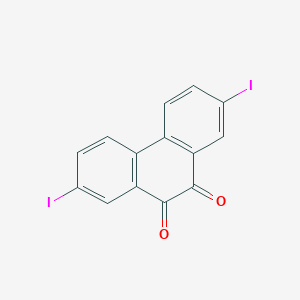
2,7-Diiodophenanthrene-9,10-dione
Descripción general
Descripción
2,7-Diiodophenanthrene-9,10-dione is a chemical compound that serves as a precursor for various conjugated polymers. It is characterized by the presence of two iodine atoms at the 2 and 7 positions of the phenanthrene-9,10-dione structure. This compound is of interest due to its potential applications in the field of organic electronics and photonics, where it can be used to create materials with desirable electronic and optical properties.
Synthesis Analysis
The synthesis of derivatives of 2,7-diiodophenanthrene-9,10-dione has been achieved through different methods. One practical synthesis route involves a one-pot reaction of 10,10-bis-(4-hexyloxy-phenyl)-2,7-diiodo-10H-phenanthren-9-one with triethylsilane in trifluoroacetic acid to selectively obtain 9,10-bis(4-hexyloxyphenyl)-2,7-diiodophenanthrene . Another approach for synthesizing functionalized 9-amino-10-arylphenanthrene derivatives employs a catalyst-free cascade reaction of arylboronic acids and 2'-cyano-biaryl-2-aldehyde N-tosylhydrazones, which can be further derivatized to synthesize fused phenanthrene derivatives .
Molecular Structure Analysis
The molecular structure of 2,7-diiodophenanthrene-9,10-dione derivatives has been characterized using various analytical techniques. For instance, the X-ray crystal structure of cyclobuta[I]phenanthrene-1,2-dione, a related compound, has been determined, providing insights into the molecular conformation and electronic structure that could be relevant for understanding the properties of 2,7-diiodophenanthrene-9,10-dione derivatives .
Chemical Reactions Analysis
2,7-Diiodophenanthrene-9,10-dione and its derivatives undergo various chemical reactions that modify their properties. For example, post-modification of copolymers derived from 2,7-di(thiophen-2-yl)phenanthrene-9,10-dione units can lead to significant changes in their emission properties. The introduction of quinoxaline and phenazine derivatives alters the emission, resulting in a hypsochromic shift for quinoxaline-containing copolymers and a bathochromic shift for phenazine-containing copolymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,7-diiodophenanthrene-9,10-dione derivatives have been extensively studied using techniques such as gel permeation chromatography (GPC), thermogravimetric analysis (TGA), nuclear magnetic resonance (NMR), Fourier transform infrared (FTIR) spectroscopy, UV–vis absorption, and emission spectroscopy. These studies have revealed that the derivatives exhibit interesting thermal and optical properties, such as high thermal stability and intense blue fluorescence, which are promising for applications in optoelectronic devices .
Mecanismo De Acción
Target of Action
The primary target of 2,7-Diiodophenanthrene-9,10-dione is the C–H/COO–H oxidative coupling reaction of 2-arylbenzoic acids . This compound acts as a photocatalyst in this reaction .
Mode of Action
2,7-Diiodophenanthrene-9,10-dione interacts with its targets through a visible-light-induced oxidative coupling reaction . It exhibits excellent photo- and electrochemical properties, including a long excited-state lifetime and high excited-state reduction potential .
Biochemical Pathways
The affected pathway is the C–H/COO–H oxidative coupling reaction of 2-arylbenzoic acids
Pharmacokinetics
It’s worth noting that the compound can be prepared on a large scale , suggesting potential for significant bioavailability.
Result of Action
The result of the action of 2,7-Diiodophenanthrene-9,10-dione is the successful completion of the C–H/COO–H oxidative coupling reaction of 2-arylbenzoic acids . This leads to the formation of new compounds through a photocatalytic process .
Action Environment
The action of 2,7-Diiodophenanthrene-9,10-dione is influenced by environmental factors such as light, as it is a photocatalyst . The compound exhibits good reduction stability , suggesting that it may maintain its efficacy and stability under various environmental conditions.
Safety and Hazards
Propiedades
IUPAC Name |
2,7-diiodophenanthrene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6I2O2/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(18)13(17)11(9)5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEXTLBWOUQIBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=O)C(=O)C3=C2C=CC(=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343666 | |
| Record name | 2,7-diiodophenanthrene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Diiodophenanthrene-9,10-dione | |
CAS RN |
16218-32-9 | |
| Record name | 2,7-diiodophenanthrene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What role does 2,7-diiodophenanthrene-9,10-dione play in the development of new photocatalytic materials?
A1: 2,7-Diiodophenanthrene-9,10-dione serves as a crucial building block for creating novel conjugated porous polymers (CPPs) with photocatalytic properties []. The iodine atoms provide sites for Sonogashira-Hagihara coupling reactions with alkynyl co-monomers, enabling the construction of extended conjugated frameworks. This specific diiodo compound leads to phenanthrene units within the polymer structure, contributing to the material's light absorption and electronic properties relevant for photocatalysis.
Q2: How does the synthetic strategy involving 2,7-diiodophenanthrene-9,10-dione influence the surface area of the resulting CPPs?
A2: The research highlights a two-step approach to maximize the BET surface area of the CPPs []. Initially, 2,7-diiodophenanthrene-9,10-dione is protected as a bis-dioxolane derivative before polymerization. This protected form allows for a higher degree of polymerization and avoids steric hindrance that could arise from the ketone groups. After polymerization, hydrolysis of the dioxolane groups reveals the diketone functionality and yields a material with a significantly higher surface area compared to direct polymerization of the unprotected 2,7-diiodophenanthrene-9,10-dione. This increased surface area is beneficial for heterogeneous catalysis, offering more active sites for interactions with reactant molecules.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol](/img/structure/B95941.png)
![[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B95942.png)
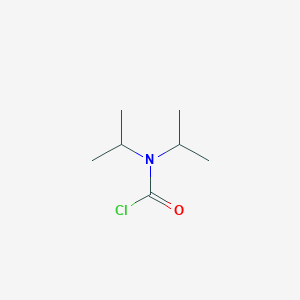
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B95947.png)

![1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine](/img/structure/B95949.png)
